Product packaging for 2-Methyl-1-phenyl-1-butene(Cat. No.:CAS No. 56253-64-6)

2-Methyl-1-phenyl-1-butene

Cat. No.: B12662574
CAS No.: 56253-64-6
M. Wt: 146.23 g/mol
InChI Key: OQYUFQVPURDFKC-MDZDMXLPSA-N
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Description

2-Methyl-1-phenyl-1-butene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14 B12662574 2-Methyl-1-phenyl-1-butene CAS No. 56253-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56253-64-6

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

[(E)-2-methylbut-1-enyl]benzene

InChI

InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+

InChI Key

OQYUFQVPURDFKC-MDZDMXLPSA-N

Isomeric SMILES

CC/C(=C/C1=CC=CC=C1)/C

Canonical SMILES

CCC(=CC1=CC=CC=C1)C

Origin of Product

United States

Overview of 2 Methyl 1 Phenyl 1 Butene in Organic Chemistry Research

Nomenclature and Structural Representation of 2-Methyl-1-phenyl-1-butene

The systematic naming and representation of chemical structures are foundational to scientific communication. This compound is identified through a standardized nomenclature system and various computational identifiers that precisely define its molecular architecture. The most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) is [(E)-2-methylbut-1-enyl]benzene. tandfonline.comnih.gov The "(E)" designation specifies the stereochemistry around the double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides.

The compound is also known by synonyms such as Benzene (B151609), (2-methyl-1-butenyl)-. tandfonline.comnist.gov Its unique Chemical Abstracts Service (CAS) Registry Number is 56253-64-6. nih.govnist.gov The molecular formula is C11H14, and it has a molecular weight of approximately 146.23 g/mol . nih.gov Structural databases provide key identifiers, including the InChI (International Chemical Identifier) and its hashed version, the InChIKey, which are crucial for database searches and unambiguous identification.

Identifier TypeValue
IUPAC Name[(E)-2-methylbut-1-enyl]benzene
Common NameThis compound
CAS Number56253-64-6
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
InChIInChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+
InChIKeyOQYUFQVPURDFKC-MDZDMXLPSA-N

Historical Context of Phenyl-Substituted Alkene Research

Research into phenyl-substituted alkenes is deeply rooted in the broader history of organic chemistry, dating back to the 19th century. The study of styrene (B11656) (phenylethene), the simplest member of this class, provides a significant historical anchor. In 1839, German apothecary Eduard Simon first isolated styrene from a natural resin. wiley.comwikipedia.org He observed its transformation into a hard, resinous substance, which was later understood to be polystyrene. wikipedia.org This early work laid the groundwork for the field of polymer science, where phenyl-substituted alkenes would become critical monomers. tandfonline.comwiley.com

The development of synthetic methods in the 20th century greatly expanded the accessibility and variety of phenyl-substituted alkenes. Key advancements included:

Elimination Reactions : The synthesis of alkenes through the dehydration of alcohols and dehydrohalogenation of alkyl halides became fundamental laboratory techniques. wikipedia.orgnewworldencyclopedia.org These methods provided reliable routes to create carbon-carbon double bonds.

Catalytic Dehydrogenation : Patented in 1929, the catalytic dehydrogenation of ethylbenzene to produce styrene was a major industrial breakthrough, enabling large-scale production for polymerization. wiley.com

Transition Metal Catalysis : The advent of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, revolutionized the synthesis of substituted alkenes. These methods allow for the direct formation of a phenyl-alkene bond, offering high selectivity and functional group tolerance. nih.govsnnu.edu.cn

These historical developments built a rich chemical toolbox that enabled chemists to synthesize and investigate a vast array of complex phenyl-substituted alkenes, including this compound, for both fundamental and applied research.

Contemporary Significance of this compound in Synthetic and Mechanistic Studies

In modern organic chemistry, this compound and related structures are valuable substrates for exploring reaction mechanisms and developing new synthetic methodologies. Their significance is evident in fields such as polymerization and mechanistic organic chemistry.

Synthetic and Polymerization Studies: Phenyl-substituted alkenes are important monomers in the synthesis of polymers. While styrene is the most prominent example, more substituted alkenes are used to create polymers with specialized properties. Research has shown that certain homogeneous metallocene catalysts can polymerize terminal olefins with substitutions at the 2-position, such as 2-phenyl-1-butene. researchgate.net The substitution pattern on the alkene, including the methyl and ethyl groups in this compound, influences the steric and electronic environment of the double bond, affecting its reactivity in polymerization and leading to polymers with distinct microstructures and properties. nih.govfrontiersin.org

Mechanistic Investigations: The structure of this compound makes it an excellent model for studying the mechanisms of several fundamental organic reactions, particularly isomerization. Isomerization reactions, which involve the relocation of a double bond, are often complex and can proceed through various pathways.

Tautomerization: Research on the photosensitized (electron transfer) tautomerization of conjugated phenyl-substituted alkenes to their nonconjugated isomers has provided deep mechanistic insights. For instance, studies have shown that this compound can undergo tautomerization to yield both 2-phenylmethyl-1-butene and 2-methyl-1-phenyl-2-butene. cdnsciencepub.com This process involves the formation of radical cation intermediates and the regioselectivity is dependent on the conformation of the allylic C-H bonds. cdnsciencepub.com

Double Bond Isomerization: The transposition of double bonds in alkenes is a key transformation. Mechanistic studies differentiate between pathways such as the alkyl mechanism (via metal hydride insertion) and the π-allyl mechanism (via C-H activation). nih.govmdpi.com The specific substitution on the alkene can favor one pathway over another, and compounds like this compound serve as useful probes for these investigations.

Pyrolysis and Thermal Reactions: The behavior of butene isomers under high temperatures is critical for understanding combustion and industrial cracking processes. researchgate.net Detailed kinetic models of butene pyrolysis help elucidate the complex network of reactions involved in fuel decomposition and the formation of aromatic species. researchgate.net

The study of such reactions using well-defined substrates like this compound allows chemists to gain a detailed understanding of carbocation intermediates, radical pathways, and transition states that govern these fundamental chemical transformations. researchgate.netrsc.orglibretexts.org

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 1 Phenyl 1 Butene

Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond acts as a nucleophile, attacking an electrophile. docbrown.infolibretexts.org In the case of 2-Methyl-1-phenyl-1-butene, the regioselectivity and the potential for carbocation rearrangements are key considerations.

When an unsymmetrical alkene reacts with a protic acid like HBr, the addition of the proton can lead to two different carbocation intermediates. lumenlearning.com Markovnikov's rule states that the hydrogen atom will add to the carbon atom that has the greater number of hydrogen atoms, resulting in the formation of the more stable carbocation. libretexts.orgopenstax.orgchemistrysteps.com

For this compound, the initial protonation can occur at either C1 or C2 of the double bond.

Protonation at C1: This would lead to a tertiary benzylic carbocation at C2. This carbocation is highly stabilized by both the inductive effect of the two alkyl groups and, more significantly, by resonance delocalization of the positive charge into the adjacent phenyl ring. quora.commasterorganicchemistry.com

Protonation at C2: This would result in a secondary carbocation at C1, which is also benzylic. However, it is less substituted than the tertiary carbocation.

Due to the superior stability of the tertiary benzylic carbocation, the addition of the electrophile (e.g., H⁺) will preferentially occur at C1, in accordance with Markovnikov's rule. libretexts.orgopenstax.org The subsequent attack by the nucleophile (e.g., Br⁻) on the more stable carbocation at C2 will yield the major product. libretexts.org

ReactantReagentPredicted Major Product (Following Markovnikov's Rule)Key Intermediate
This compoundHBr2-Bromo-2-methyl-1-phenylbutaneTertiary benzylic carbocation
This compoundHCl2-Chloro-2-methyl-1-phenylbutaneTertiary benzylic carbocation

The formation of a carbocation intermediate opens up the possibility of rearrangements to form a more stable carbocation. libretexts.orgchemistrysteps.com These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl (or phenyl) shift. youtube.com

In the electrophilic addition to this compound, the initially formed carbocation is a tertiary benzylic carbocation. This is already a very stable carbocation due to the combined stabilizing effects of the tertiary substitution and benzylic resonance. udel.eduleah4sci.com Therefore, a rearrangement, such as a hydride or methyl shift, is unlikely as it would not lead to a significantly more stable carbocation. libretexts.orgopenstax.org For instance, a hydride shift from the adjacent methylene (B1212753) group would result in a less stable secondary carbocation.

However, in related systems where a less stable carbocation is initially formed, rearrangements are a common occurrence. youtube.com For example, in the addition of HBr to 3-methyl-1-butene (B165623), the initially formed secondary carbocation readily rearranges to a more stable tertiary carbocation via a 1,2-hydride shift. openstax.org

Photosensitized (Electron Transfer) Tautomerization

Photosensitized tautomerization provides an alternative reaction pathway for alkenes, proceeding through radical ion intermediates rather than carbocations. This process can lead to the isomerization of a more stable conjugated alkene to a less stable unconjugated isomer.

The mechanism of photosensitized tautomerization involves the initial excitation of a sensitizer (B1316253) molecule by light. The excited sensitizer then accepts an electron from the alkene, in this case, this compound, to form an alkene radical cation and a sensitizer radical anion.

In the presence of a weak base, the alkene radical cation can be deprotonated at an allylic position to form an allylic radical. Subsequent back-electron transfer from the sensitizer radical anion to the allylic radical generates an allylic anion. This anion can then be protonated to yield the tautomeric, unconjugated alkene.

The regioselectivity of the deprotonation step is crucial in determining the final product distribution. In the allylic radical cation of this compound, there are two potential sites for deprotonation: the methyl group and the methylene group of the ethyl substituent.

The deprotonation will occur from the position that leads to the more stable allylic radical. The stability of allylic radicals is influenced by hyperconjugation and resonance. libretexts.org The phenyl group can stabilize an adjacent radical through resonance. Therefore, deprotonation of the methylene group would lead to an allylic radical that is also benzylic, and thus highly stabilized. Deprotonation of the methyl group would lead to a less stable allylic radical. Consequently, the deprotonation is expected to be regioselective, favoring the formation of the benzylic radical, which upon subsequent electron transfer and protonation would lead to the corresponding unconjugated alkene.

Nucleophilic Substitution (SN1) Pathways in Related Systems

While this compound itself does not undergo nucleophilic substitution, its derivatives, such as the products of electrophilic addition (e.g., 2-halo-2-methyl-1-phenylbutane), can participate in such reactions. The SN1 (Substitution Nucleophilic Unimolecular) mechanism is particularly relevant for tertiary and benzylic substrates. gauthmath.comsarthaks.com

The SN1 reaction proceeds in a stepwise manner, with the rate-determining step being the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org The stability of this carbocation is paramount to the reaction rate. libretexts.org For a substrate like 2-chloro-2-methyl-1-phenylbutane, the departure of the chloride leaving group would form a tertiary benzylic carbocation.

This carbocation is highly stabilized through both the inductive effects of the three attached carbon groups and the resonance delocalization of the positive charge by the phenyl ring. quora.comquora.comquora.com This high degree of stabilization facilitates its formation, making the substrate highly reactive towards SN1 reactions, such as solvolysis in a polar protic solvent like ethanol (B145695) or water. libretexts.orgmsu.edu The subsequent step involves the rapid attack of a nucleophile on the carbocation to form the final substitution product. pearson.com

Relative Stability of Carbocations and SN1 Reactivity
Carbocation TypeStabilizing FactorsRelative SN1 Reactivity
MethylNoneVery Low
PrimaryInductive effect (one alkyl group)Low
SecondaryInductive effect (two alkyl groups), HyperconjugationModerate
TertiaryInductive effect (three alkyl groups), HyperconjugationHigh
BenzylicResonance with phenyl ringHigh
Tertiary BenzylicInductive effect, Hyperconjugation, ResonanceVery High

Catalytic Transformations of this compound and its Analogues

The catalytic transformation of this compound and structurally similar alkenes encompasses a range of valuable synthetic reactions. These processes, often mediated by transition metal catalysts, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to diverse molecular architectures.

Hydrovinylation Reactions and Olefin Dimerization

Hydrovinylation is a nickel-catalyzed reaction involving the addition of a vinyl group and a hydrogen atom across a double bond. This process has been a subject of interest for creating chiral centers, including quaternary ones. nih.gov While specific studies on this compound are not prevalent, the hydrovinylation of its analogue, 2-phenyl-1-butene, provides significant insight. The reaction of 2-phenyl-1-butene with ethylene (B1197577) in the presence of a chiral phosphoramidite (B1245037) ligand and a nickel(II) catalyst can produce (R)-3-methyl-3-phenyl-1-pentene with high yield and enantioselectivity. nih.gov This transformation highlights the potential for creating complex chiral molecules from simple alkene precursors. nih.gov

Olefin dimerization, another important catalytic transformation, involves the coupling of two alkene molecules. This reaction can be catalyzed by various transition metal complexes, including those based on nickel, zirconium, and cobalt. nih.govresearchgate.net For instance, zirconocene-based catalysts, when activated by methylaluminoxane (B55162) (MAO), are effective in the dimerization of α-olefins. nih.gov The proposed mechanism involves the insertion of the alkene into a zirconium-hydride bond, followed by carbometalation of a second alkene molecule and subsequent β-hydride elimination to release the dimeric product. nih.gov While the dimerization of this compound itself is not extensively detailed, studies on similar branched α-olefins like 3-methyl-1-butene show that dimerization can occur, though sometimes accompanied by isomerization reactions. nih.gov The selectivity of these dimerization reactions is highly dependent on the catalyst system and reaction conditions. dtic.milacs.org

Table 1: Catalytic Systems for Hydrovinylation and Olefin Dimerization
Reaction TypeSubstrateCatalyst SystemProductKey FindingsReference
Asymmetric Hydrovinylation2-Phenyl-1-buteneNi(II) catalyst with chiral phosphoramidite ligand(R)-3-Methyl-3-phenyl-1-penteneHigh yield and enantioselectivity for the formation of a quaternary carbon center. nih.gov
Olefin Dimerizationα-OlefinsCp₂ZrCl₂ and Methylaluminoxane (MAO)Vinylidene dimersHigh selectivity for dimeric products. nih.gov
Ethylene DimerizationEthylene(α-diimine)Ni(II) catalysts1-Butene (B85601)Catalyst versatility and sensitivity to steric tuning. dtic.mil
Ethylene DimerizationEthyleneNi(II)-MFU-4l (MOF)1-ButeneRecord selectivity for 1-butene due to competing electronic spin configuration pathways. uoregon.edu

Hydrosilylation of Related Alkenes

Hydrosilylation is the addition of a silicon-hydride bond across a double or triple bond, a fundamental process for producing organosilicon compounds. wikipedia.org This reaction is commonly catalyzed by platinum or other transition metal complexes, such as those of palladium and rhodium. acs.orglibretexts.org For alkenes analogous to this compound, such as styrene (B11656), palladium-catalyzed asymmetric hydrosilylation has been studied in detail. libretexts.orgacs.org

The prevalent mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by the insertion of the alkene into the metal-hydride bond. The final step is the reductive elimination of the alkylsilane product, regenerating the catalyst. wikipedia.orgacs.org An alternative, the modified Chalk-Harrod mechanism, involves the insertion of the alkene into the metal-silyl bond. acs.org

In the case of styrene, palladium catalysts with chiral phosphine (B1218219) ligands can achieve high enantioselectivity in the addition of trichlorosilane, yielding 1-phenyl-1-(trichlorosilyl)ethane. wikipedia.orglibretexts.org The regioselectivity of this reaction is influenced by the formation of a stable π-benzyl palladium intermediate. libretexts.org Computational studies have shown that the migratory insertion of the hydride onto the β-carbon of styrene is a key step, leading to a highly stabilized η³-benzyl intermediate. acs.orgacs.org

Table 2: Mechanistic Steps in the Hydrosilylation of Styrene
StepDescriptionMechanismSignificanceReference
1Oxidative AdditionSi-H bond adds to the metal center.Chalk-HarrodCatalyst activation.
2Alkene InsertionStyrene inserts into the metal-hydride bond.Chalk-HarrodFormation of a metal-alkyl intermediate.
3Reductive EliminationThe alkyl and silyl (B83357) groups couple and detach from the metal.Chalk-HarrodProduct formation and catalyst regeneration.
2aAlkene InsertionStyrene inserts into the metal-silyl bond.Modified Chalk-HarrodAlternative pathway for C-Si bond formation.

Dehydrocyclization Processes

Dehydrocyclization is a chemical reaction that involves the formation of a ring structure from an acyclic compound with the loss of hydrogen. This process is of significant industrial importance, particularly in the catalytic reforming of petroleum naphthas to produce high-octane aromatic hydrocarbons. While specific studies on the dehydrocyclization of this compound are scarce, the general principles of dehydrocyclization of alkylbenzenes and branched alkanes can be applied.

The dehydrocyclization of alkylaromatics typically requires high temperatures and a catalyst, often a noble metal like platinum or palladium on a support such as alumina. The mechanism is thought to involve a series of steps including dehydrogenation to form unsaturated intermediates, followed by intramolecular cyclization and further dehydrogenation to form the aromatic ring. For a compound like this compound, dehydrocyclization could potentially lead to the formation of polycyclic aromatic structures. The specific products would depend on the reaction conditions and the catalyst used. For instance, the dehydrocyclization of branched alkanes can lead to the formation of various aromatic compounds.

Radical Chemistry and Combustion Studies

The radical chemistry of this compound is relevant to its behavior in high-temperature environments, such as combustion. The presence of both a double bond and a phenyl group influences its reactivity and the types of intermediates and products formed.

Formation of Aromatic Species from Branched Alkenes

The combustion of hydrocarbons, including branched alkenes like this compound, is a complex process involving a multitude of radical reactions. kaust.edu.saresearchgate.net Alkenes are significant components of transportation fuels and are also key intermediates in the oxidation of alkanes. kaust.edu.saresearchgate.net The presence of a double bond makes alkenes generally more reactive than their corresponding alkanes. wou.edu

During combustion, the initial steps involve the abstraction of hydrogen atoms or the addition of radicals to the double bond, leading to the formation of resonantly stabilized radicals. For this compound, the abstraction of a benzylic or allylic hydrogen would lead to a relatively stable radical intermediate. The presence of the methyl group can further stabilize allylic radicals through hyperconjugation. fiveable.me

The pyrolysis and combustion of alkenes can lead to the formation of polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot. wpmucdn.comscispace.com The reaction of phenyl radicals with alkenes is a key process in the growth of aromatic species. wpmucdn.com For example, the reaction of phenyl radicals with propene can lead to the formation of larger aromatic molecules through addition and subsequent rearrangement and elimination reactions. wpmucdn.com In the context of this compound, its decomposition at high temperatures could generate smaller unsaturated species and radicals that contribute to the formation and growth of PAHs. scispace.com The branched structure of the alkene can influence the specific pathways and the types of PAHs formed. scispace.com

Table 3: Key Aspects of Radical Chemistry and Combustion of Branched Alkenes
AspectDescriptionRelevance to this compoundReference
Radical StabilityFormation of resonantly stabilized radicals.Abstraction of benzylic or allylic hydrogens leads to stable radical intermediates. fiveable.me
ReactivityAlkenes are generally more reactive than alkanes.The double bond is a site for radical addition reactions. wou.edu
PAH FormationPyrolysis and combustion can form polycyclic aromatic hydrocarbons.Decomposition can lead to the formation of soot precursors. scispace.com
Phenyl Radical ReactionsPhenyl radicals react with alkenes to form larger aromatic species.A potential pathway for the growth of aromatic structures during combustion. wpmucdn.com

Stereochemical Aspects and Conformational Analysis

Stereoisomerism of 2-Methyl-1-phenyl-1-butene (E/Z Isomers)

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. studymind.co.uk In alkenes, such as this compound, a common type of stereoisomerism is E/Z isomerism, which arises due to the restricted rotation around the carbon-carbon double bond. studymind.co.ukucalgary.ca For an alkene to exhibit E/Z isomerism, each carbon atom of the double bond must be attached to two different groups.

In the case of this compound, one carbon of the C=C double bond is attached to a phenyl group and a hydrogen atom. The second carbon of the double bond is attached to two methyl groups. Because this second carbon atom has two identical substituents (methyl groups), there is no possibility for E/Z isomerism. Any rotation around the double bond would result in an identical, superimposable molecule. Therefore, this compound does not have E/Z isomers.

However, if we consider a related hypothetical compound, 1-phenyl-2-propyl-1-butene, where the substituents on the second carbon are different (e.g., an ethyl and a methyl group), E/Z isomerism would be possible. The assignment of 'E' or 'Z' configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.ukscience-revision.co.uk

Cahn-Ingold-Prelog (CIP) Priority Rules:

Atomic Number: Atoms with higher atomic numbers are assigned higher priority. chemguide.co.ukdocbrown.info For example, Br (atomic number 35) has a higher priority than Cl (atomic number 17).

Isotopes: If the atoms are isotopes, the one with the higher mass number has higher priority. ucalgary.ca For instance, Deuterium (²H) has a higher priority than Protium (¹H).

Next Atom: If the directly attached atoms are the same, you move to the next atoms along the chain until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority. chemguide.co.uk

If the two higher-priority groups are on the same side of the double bond, the isomer is designated as (Z), from the German word zusammen (together). ucalgary.cachemguide.co.uk If they are on opposite sides, the isomer is designated as (E), from the German word entgegen (opposite). ucalgary.cachemguide.co.uk

Impact of Conformation on Allylic Carbon-Hydrogen Bond Reactivity

The conformation of a molecule, its specific three-dimensional arrangement of atoms, can significantly influence the reactivity of its bonds. For this compound, the reactivity of the allylic carbon-hydrogen (C-H) bonds is of particular interest. The allylic carbons are the ones adjacent to the C=C double bond. In this molecule, these are the methyl groups attached to the double bond and the CH₂ group of the ethyl substituent.

Allylic strain, a type of steric strain, arises from the interaction between substituents on either end of a double bond. nih.gov The spatial arrangement of the phenyl group and the ethyl group can lead to different rotational conformations (rotamers). The stability of these conformers influences the accessibility and reactivity of the allylic C-H bonds.

For a reaction to occur at an allylic C-H bond, such as in free-radical halogenation or oxidation, the attacking reagent must be able to approach the C-H bond. The conformation of the molecule can either shield or expose these bonds. For example, a conformation where the bulky phenyl group is rotated to eclipse one of the allylic methyl groups would sterically hinder the C-H bonds of that methyl group, making them less reactive. Conversely, a staggered conformation might expose these bonds, enhancing their reactivity.

Control of Stereochemistry in Elimination Reactions

Although this compound itself does not have stereoisomers, the principles of stereochemical control are crucial when it is formed as a product in an elimination reaction, especially for analogous compounds that do exhibit E/Z isomerism. Elimination reactions, such as the E1 and E2 mechanisms, are common methods for synthesizing alkenes. lumenlearning.comucsb.edu

The stereochemical outcome of an elimination reaction is highly dependent on the mechanism and the substrate's stereochemistry.

E2 Mechanism: This is a one-step, concerted reaction where the base removes a proton, and the leaving group departs simultaneously. lumenlearning.com The E2 reaction has a strong stereochemical requirement for the proton and the leaving group to be in an anti-periplanar arrangement (in a staggered conformation). ucsb.edumgscience.ac.in This requirement means that the stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene. Such a reaction is termed stereospecific. masterorganicchemistry.com By choosing a starting material with a specific stereochemistry, one can selectively form one stereoisomer of the product. For instance, eliminating HBr from (2R,3S)-2-bromo-3-phenylpentane would yield a specific isomer of 2-phenyl-2-pentene. The choice of a bulky base can also influence the product distribution, often favoring the less substituted (Hofmann) product over the more substituted (Zaitsev) product.

E1 Mechanism: This is a two-step reaction that proceeds through a carbocation intermediate. lumenlearning.com Because the carbocation is planar, the base can attack from either side, leading to a mixture of E and Z isomers. lumenlearning.com The reaction is therefore stereoselective, not stereospecific. masterorganicchemistry.com The major product is typically the more thermodynamically stable alkene, which is usually the trans (E) isomer due to reduced steric strain. lumenlearning.comchemistrysteps.com

Table 1: Factors Influencing Stereochemical Control in Elimination Reactions

FactorImpact on Stereochemistry
Reaction Mechanism E2: Stereospecific (anti-periplanar geometry required); product stereochemistry depends on reactant stereochemistry. E1: Stereoselective; generally favors the more stable (often E) isomer.
Base Bulky bases (e.g., potassium tert-butoxide) can favor the formation of the less sterically hindered (Hofmann) product.
Leaving Group A good leaving group is essential for both E1 and E2 reactions.
Substrate Structure The stereochemistry of the starting material is critical for the outcome of E2 reactions.

Asymmetric Syntheses of Chiral Phenyl-Butene Derivatives

While this compound is achiral, its structural framework can be part of larger, more complex molecules that are chiral. Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral product. nih.govnih.gov This is highly important in fields like pharmacology, where different enantiomers of a drug can have vastly different biological activities.

Several strategies can be employed for the asymmetric synthesis of chiral derivatives containing a phenyl-butene moiety:

Catalytic Asymmetric Hydrogenation: An existing prochiral alkene with a similar structure can be hydrogenated using a chiral catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands). This can create one or more stereocenters with high enantioselectivity.

Asymmetric Allylic Alkylation: This method involves the substitution of a leaving group at an allylic position with a nucleophile, catalyzed by a transition metal complex with a chiral ligand (e.g., palladium). This is a powerful method for forming chiral C-C or C-heteroatom bonds. For example, chiral allylic phenyl ethers can be synthesized with high enantiomeric purity using palladium catalysts. nih.govnih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Photochemical Asymmetric Synthesis: Some advanced methods use photochemical reactions on substrates with a chiral memory effect to generate quaternary chiral carbons, such as those that might be present in complex phenyl-butene derivatives. rsc.org

Table 2: Selected Asymmetric Synthesis Strategies

StrategyDescriptionExample Application
Catalytic Asymmetric Hydrogenation Reduction of a C=C double bond using H₂ and a chiral metal catalyst to create a chiral center.Synthesis of chiral alkanes from prochiral alkenes.
Asymmetric Allylic Alkylation Substitution at an allylic position catalyzed by a chiral transition metal complex.Synthesis of enantioenriched branched allylic aryl ethers from allylic alcohols. nih.gov
Chiral-Memory Effect Photochemical reactions that generate chiral centers from existing ones with high stereocontrol.Generation of phenyl-bearing quaternary chiral carbons. rsc.org

These methods provide powerful tools for chemists to synthesize specific stereoisomers of complex molecules containing structural elements related to this compound, enabling the exploration of their unique properties and functions.

Advanced Spectroscopic Characterization of 2 Methyl 1 Phenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum of 2-Methyl-1-phenyl-1-butene would be expected to provide key information about the number of distinct proton environments, their electronic surroundings, and their connectivity. The analysis would involve the determination of chemical shifts (δ) for each proton or group of equivalent protons. For instance, aromatic protons of the phenyl group would typically resonate in the downfield region (approximately 7.0-7.5 ppm), while the vinylic proton would also appear in a characteristic downfield region, influenced by the phenyl group and the alkyl substituents. The methyl and ethyl protons would be expected to appear in the more upfield region of the spectrum.

Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon skeleton. The coupling constants (J values) would help to confirm the relative positions of the protons in the molecule. For example, the vinylic proton would likely show coupling to the protons on the adjacent carbon of the ethyl group.

The ¹³C NMR spectrum of this compound would reveal the number of unique carbon environments within the molecule. Each distinct carbon atom would produce a separate signal. The chemical shifts of these signals would be indicative of the carbon's hybridization and its chemical environment. The sp² hybridized carbons of the phenyl ring and the double bond would be expected to appear in the downfield region of the spectrum (typically >100 ppm). The sp³ hybridized carbons of the methyl and ethyl groups would resonate at higher field (more upfield). The quaternary carbons, such as the one in the double bond attached to the methyl group and the ipso-carbon of the phenyl ring, would also have characteristic chemical shifts.

Nuclear Overhauser Effect (n.O.e.) difference spectroscopy is a powerful technique for determining the stereochemistry of alkenes, specifically for assigning the E (entgegen) and Z (zusammen) configuration of the double bond. This method relies on the through-space interaction between protons that are in close proximity.

For this compound, an n.O.e. experiment would involve irradiating a specific proton resonance and observing which other proton signals show an enhancement. For example, in the Z-isomer, the vinylic proton and the protons of the phenyl group would be on the same side of the double bond, and an n.O.e. would be expected between them. Conversely, in the E-isomer, these groups would be on opposite sides, and no significant n.O.e. would be anticipated. By observing the presence or absence of such spatial correlations, the stereochemistry of the double bond can be unambiguously assigned.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and provides insights into its structure.

The mass spectrum of this compound, also known as Benzene (B151609), (2-methyl-1-butenyl)-, shows a variety of fragments. The fragmentation process can involve cleavages at various points in the molecule, with the stability of the resulting carbocations influencing the abundance of the corresponding peaks. Common fragmentation pathways for this type of compound include benzylic cleavage and allylic cleavage, which lead to the formation of stable resonance-stabilized cations.

The mass spectrum of this compound displays a molecular ion peak (M⁺•) corresponding to its molecular weight. mdpi.org The fragmentation gives rise to several characteristic ions that are diagnostic for its structure.

A prominent fragmentation pathway involves the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, leading to a stable benzylic/allylic cation. Another significant fragmentation can be the loss of a methyl radical (•CH₃) to form a similarly stabilized cation. The presence of the phenyl group is often indicated by fragments corresponding to the phenyl cation or related aromatic structures.

Below is a table summarizing the key ions observed in the mass spectrum of this compound.

m/z Value Proposed Fragment Ion Significance
146[C₁₁H₁₄]⁺•Molecular Ion (M⁺•)
131[M - CH₃]⁺Loss of a methyl radical
117[M - C₂H₅]⁺Loss of an ethyl radical
91[C₇H₇]⁺Tropylium ion (rearranged benzylic cation)

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a "fingerprint" of the functional groups present in the molecule.

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The key functional groups are the aromatic phenyl ring, the carbon-carbon double bond of the butene chain, and the various C-H bonds.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)BondVibrational ModeDescription
3100-3000C-H (Aromatic & Vinylic)StretchingAbsorptions in this region are characteristic of C-H bonds where the carbon is sp² hybridized, found in both the phenyl ring and the double bond.
3000-2850C-H (Alkyl)StretchingThese bands arise from the stretching vibrations of the C-H bonds in the methyl and ethyl groups of the butene chain.
1650-1600C=C (Alkene)StretchingA weak to medium absorption in this region indicates the presence of the carbon-carbon double bond in the butene chain.
1600-1450C=C (Aromatic)StretchingThe phenyl group exhibits characteristic absorptions in this region due to the stretching of the carbon-carbon bonds within the ring.
900-675C-H (Aromatic)Out-of-Plane BendingThe substitution pattern on the benzene ring can often be inferred from the pattern of strong absorptions in this "fingerprint" region.

The presence of both sp² and sp³ hybridized C-H stretching vibrations is a clear indicator of the molecule's mixed aliphatic and aromatic character. The C=C stretching frequencies for the alkene and the aromatic ring, while in a similar region, can often be distinguished based on their intensity and shape. A graphical representation of the gas-phase IR spectrum of this compound is available in the NIST Chemistry WebBook, which can be used for a detailed visual analysis of these vibrational modes. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing conjugated systems, where alternating single and double bonds lead to delocalized π-electrons. These delocalized electrons can be excited from a lower energy π orbital to a higher energy π* orbital by absorbing UV or visible light.

The structure of this compound includes a phenyl group directly attached to a carbon-carbon double bond, forming a conjugated system. This conjugation significantly influences its UV-Vis absorption spectrum. The interaction between the π-electrons of the phenyl ring and the double bond lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands that are shifted to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems like benzene or a simple alkene. This is due to the extended conjugation.

Expected UV-Vis Absorption Maxima for this compound:

Wavelength (λmax)Electronic TransitionDescription
~250 nmπ → πThis strong absorption band is attributed to the electronic transition within the conjugated system of the phenyl ring and the adjacent double bond.
~280 nmπ → πA weaker absorption band, often showing fine structure, is characteristic of the "benzenoid" bands, which are also π → π* transitions but are formally forbidden by symmetry rules in benzene itself. The substitution on the ring in this compound makes this transition more allowed.

The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis. The extended conjugation in this compound makes the π → π* electronic transitions more favorable, resulting in a spectrum that is characteristic of a substituted styrene (B11656) derivative.

Computational Chemistry and Theoretical Studies on 2 Methyl 1 Phenyl 1 Butene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 2-methyl-1-phenyl-1-butene. These calculations can determine the molecule's ground-state geometry, orbital energies, and electron distribution, which are fundamental to understanding its chemical behavior.

The electronic structure is characterized by the interplay between the phenyl ring's aromatic π-system and the butene group's π-bond. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich double bond and the phenyl ring, indicating the regions most susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the same conjugated system, representing the likely destination for incoming electrons in nucleophilic reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution. For this compound, the MEP would show a region of negative potential (typically colored red) above the π-bond of the double bond, highlighting its nucleophilic character.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

Property Value Unit
Energy of HOMO -5.85 eV
Energy of LUMO -0.25 eV
HOMO-LUMO Gap 5.60 eV

Note: Data is illustrative and based on typical values for similar molecules calculated at the B3LYP/6-31G(d) level of theory.

Modeling Reaction Pathways and Transition State Geometries

Theoretical modeling is a powerful method for mapping the entire energy landscape of a chemical reaction involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed. A common reaction studied for alkenes is electrophilic addition.

For instance, the addition of HBr to this compound can be modeled. The process involves locating the transition state (TS) geometry for the initial protonation of the double bond. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. acs.org The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes. Computational methods like synchronous transit-guided quasi-Newton (STQN) are used to find these geometries.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. A lower activation energy implies a faster reaction.

Table 2: Calculated Energetics for the Protonation of this compound (Hypothetical DFT Data)

Species Relative Energy (kcal/mol)
Reactants (Alkene + HBr) 0.0
Transition State (TS) +15.2

Note: Data is illustrative and represents a plausible reaction profile.

Prediction of Regioselectivity and Stereochemical Outcomes

Computational chemistry is highly effective in predicting the regioselectivity of reactions. In the electrophilic addition to an unsymmetrical alkene like this compound, the electrophile can add to one of two carbon atoms of the double bond, leading to different carbocation intermediates.

According to Markovnikov's rule, the more stable carbocation will be formed preferentially. For this compound, protonation can occur at C1 (the phenyl-substituted carbon) or C2.

Path A (Protonation at C2): Forms a tertiary carbocation at C1, which is stabilized by both hyperconjugation from the methyl and ethyl groups and, more significantly, by resonance with the adjacent phenyl ring (a benzylic carbocation).

Path B (Protonation at C1): Forms a tertiary carbocation at C2, which is stabilized only by hyperconjugation from the surrounding alkyl groups.

Quantum chemical calculations can quantify the stability of these two potential intermediates. By comparing the calculated energies, the major reaction pathway can be reliably predicted. The benzylic carbocation (Path A) is expected to be significantly lower in energy, thus predicting that the bromide ion will attack at C1. researchgate.net

Table 3: Calculated Relative Stabilities of Carbocation Intermediates (Hypothetical DFT Data)

Carbocation Intermediate Position of Positive Charge Relative Energy (kcal/mol) Predicted Outcome
Intermediate A C1 (Benzylic) 0.0 Major Product

Note: Energies are relative to the more stable intermediate. The energy difference confirms the strong preference for the formation of the benzylic carbocation.

Conformational Landscape Analysis and Stability

The conformational flexibility of this compound primarily revolves around the rotation of the phenyl group relative to the plane of the double bond. This rotation is defined by the dihedral angle between the phenyl ring and the C=C bond. The size and position of the substituents on the butene chain create steric hindrance that influences the preferred conformation.

A key question for substituted styrenes is the degree of planarity. A fully planar conformation, where the C=C bond is coplanar with the phenyl ring, maximizes π-conjugation, which is energetically favorable. However, in this compound, steric clashes between the ortho-hydrogens of the phenyl ring and the methyl group on the double bond can force the phenyl ring to rotate out of the plane. acs.org

A potential energy surface (PES) scan can be performed computationally by systematically varying the dihedral angle and calculating the energy at each step. This analysis reveals the lowest energy conformations (global and local minima) and the rotational energy barriers between them. The results would likely show that the most stable conformation is one where the phenyl ring is twisted by a certain angle (e.g., 30-50 degrees) from the plane of the double bond to alleviate steric strain while still retaining significant conjugation.

Table 4: Potential Energy Scan for Phenyl Ring Rotation (Hypothetical Data)

Dihedral Angle (Degrees) Relative Energy (kcal/mol) Conformation
0 3.5 Eclipsed (Steric Clash)
30 0.5 Skewed
45 0.0 Global Minimum (Most Stable)
60 0.8 Skewed

Note: Illustrative data showing a balance between steric hindrance and electronic conjugation.

Polymerization Studies and Material Science Relevance of 2 Methyl 1 Phenyl 1 Butene Analogues

Co-polymerization Behavior with Styrenic and Other Vinyl Monomers

The co-polymerization of 2-methyl-1-phenyl-1-butene analogues with styrenic and other vinyl monomers is a key area of research for modifying the properties of commodity plastics. The incorporation of these bulky, substituted monomers can significantly alter the thermal and mechanical properties of the resulting copolymers.

Research into the co-polymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadiene derivatives, such as (E)-1-phenyl-1,3-butadiene (PBD), offers a parallel for understanding the potential behavior of this compound analogues. In these studies, co-polymers were successfully synthesized with varying comonomer feed ratios, leading to materials with controlled molecular weights and microstructures. The inclusion of the phenyl-substituted butadiene was found to directly influence the glass transition temperature (Tg) of the copolymer; a higher incorporation of the comonomer resulted in a gradual increase in Tg. This suggests that co-polymerizing this compound analogues with monomers like styrene (B11656) could similarly be used to enhance the thermal stability of polystyrene.

The reactivity of the comonomers is a critical factor in these polymerization reactions. For instance, in the co-polymerization of 1,3-butadiene with various phenyl-substituted derivatives, not all comonomers were successfully incorporated. While (E)-1-phenyl-1,3-butadiene and 1-phenethyl-1,3-butadiene could be co-polymerized, other derivatives with methoxy (B1213986) and dimethylamino substituents on the phenyl ring did not yield copolymer products under the same conditions. This highlights the sensitivity of the polymerization process to the electronic and steric nature of the substituents on the phenyl ring of the comonomer.

The choice of catalyst system is also crucial. For example, fluorenylamido-ligated titanium complexes have been shown to be effective in the co-polymerization of ethylene (B1197577) with functionalized 1,1-disubstituted olefins. This suggests that similar early transition metal catalysts could be employed for the co-polymerization of this compound analogues with various vinyl monomers. The properties of the resulting copolymers, such as crystallinity and density, can be tailored by adjusting the comonomer content.

Monomer System Key Findings Reference
1,3-Butadiene and Phenyl-Substituted 1,3-ButadienesSuccessful co-polymerization with controlled molecular weights and microstructures. Glass transition temperature increases with higher comonomer incorporation.
Ethylene and Functionalized 1,1-Disubstituted OlefinsHigh-molecular-weight crystalline polyolefins can be synthesized with functional sidechains, demonstrating the potential for creating functionalized materials.

Controlled Polymerization Techniques for Substituted Butadienes and Related Monomers

Controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, are essential for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. These methods offer precise control over the polymerization process, which is particularly important when dealing with sterically hindered or functionally complex monomers like the analogues of this compound.

RAFT polymerization has been successfully applied to a variety of monomers, including styrenics and methacrylates, and its use can be extended to more specialized monomers. The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent that is compatible with the reactivity of the monomer. For analogues of this compound, the bulky substituents would likely require careful optimization of the RAFT agent and reaction conditions to achieve good control over the polymerization.

The principles of controlled radical polymerization can also be applied to the synthesis of block copolymers. For instance, a well-defined random copolymer with hydroxyl side-groups has been synthesized via RAFT polymerization, which was then used to create more complex structures. This approach could be adapted to first synthesize a block containing a this compound analogue, followed by a block of a different monomer, leading to novel block copolymers with unique phase behavior and material properties.

The solvent can also play a significant role in controlled polymerization. For example, the use of a fluoroalcohol as a solvent in the RAFT co-polymerization of styrene and N-phenylmaleimide was found to significantly increase the polymerization rate due to hydrogen bonding interactions. This suggests that the choice of solvent could be a valuable tool for modulating the reactivity of this compound analogues in controlled polymerization systems.

Polymerization Technique Key Advantages Considerations for this compound Analogues
Reversible Addition-Fragmentation Chain-Transfer (RAFT)Well-defined polymer architectures, narrow molecular weight distributions, ability to create block copolymers.Optimization of chain transfer agent and reaction conditions due to steric hindrance.
Controlled Radical PolymerizationPrecise control over polymer structure and properties.Potential for creating novel block copolymers with unique material properties.

Functionalization of Polymer Chain Ends Using Olefinic Comonomers

The functionalization of polymer chain ends is a powerful strategy for creating telechelic polymers, which are macromolecules with reactive groups at their ends. These polymers are valuable as building blocks for more complex architectures such as block copolymers, star polymers, and polymer networks. Olefinic comonomers, including analogues of this compound, can be used as end-capping agents in living polymerization systems.

One study demonstrated the chain-end functionalization of living polyisobutylene (B167198) using 4-(4-allyloxyphenyl)-2-methyl-1-butene, an analogue of the target compound. In this process, the living polymer chains react with the comonomer, leading to the incorporation of one or a few monomer units at the chain end. This method allows for the introduction of specific functional groups, which can then be used in subsequent chemical transformations. The efficiency of this end-capping reaction can be controlled by the ratio of the comonomer to the living chain ends.

The structure of the resulting chain end is determined by the reaction mechanism. In the case of the 4-(4-allyloxyphenyl)-2-methyl-1-butene, the capping process was found to involve an intramolecular cyclization, leading to the formation of an indanyl ring structure at the polymer chain end. This demonstrates the complex chemistry that can occur during end-functionalization and the importance of detailed structural characterization using techniques such as NMR and mass spectrometry.

Post-polymerization modification is another approach to chain-end functionalization. This involves synthesizing a polymer with a terminal olefinic group, which can then be reacted with a functionalized olefin via a cross-metathesis reaction. This technique offers a versatile route to a wide range of end-functionalized polymers, as the choice of the functional olefin is broad. An analogue of this compound bearing a desired functional group could potentially be used in this manner to functionalize the chain ends of various polymers.

Functionalization Method Description Example Reference
End-Capping of Living PolymersA living polymer chain reacts with a functional comonomer, which becomes the new chain end.Functionalization of polyisobutylene with 4-(4-allyloxyphenyl)-2-methyl-1-butene.
Post-Polymerization ModificationA polymer with a terminal olefin is reacted with a functional olefin via cross-metathesis.Introduction of functional groups to polyolefins using a Grubbs catalyst.

Derivatives and Structure Property Relationship Spr Studies in Chemical Research

Synthesis and Reactivity of Functionalized 2-Methyl-1-phenyl-1-butene Derivatives

The strategic functionalization of the this compound framework allows for the introduction of various chemical handles, thereby expanding its synthetic utility. Research has explored the incorporation of heteroatoms such as halogens, oxygen, and nitrogen, leading to a diverse range of derivatives with unique reactivity profiles.

Halogenated derivatives, for instance, are valuable precursors for cross-coupling reactions and the introduction of other functional groups. The synthesis of vinyl bromides, such as (Z)- and (E)-1-bromo-2-methyl-4-phenyl-1-butene, has been documented. These compounds can be prepared from the corresponding 2,3-dibromo-3-methyl-5-phenyl-2-pentanoic acid derivatives through debrominative decarboxylation, often facilitated by a base like potassium carbonate. The stereochemistry of the resulting vinyl bromide is dependent on the stereochemistry of the starting material.

Oxygen-containing derivatives, such as allylic alcohols, can be synthesized through various methods, including the allylation of benzaldehyde (B42025) with an appropriate organometallic reagent. For example, a related compound, 2-methyl-1-phenylbut-3-en-1-ol, can be formed via the reaction of benzaldehyde with a 2-methylallyl Grignard reagent. These alcohols are versatile intermediates, amenable to oxidation to the corresponding ketones or further transformations at the double bond, such as epoxidation. The epoxidation of the double bond in this compound and its derivatives can be achieved using peroxy acids, leading to the formation of oxiranes. These epoxides are highly reactive electrophiles that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functionalities.

Nitrogen-containing derivatives are also of significant interest due to their prevalence in biologically active molecules. The Ritter reaction, for instance, provides a pathway to introduce an acetamido group. While not directly applied to this compound in the available literature, the reaction of a related tertiary alcohol, 2-methyl-1-phenyl-2-propanol, with acetonitrile (B52724) in the presence of a strong acid like sulfuric acid, yields N-(1,1-Dimethyl-2-phenylethyl)acetamide. This suggests a potential route for the functionalization of hydrated derivatives of this compound.

The reactivity of these functionalized derivatives is dictated by the interplay of the phenyl ring, the substituted double bond, and the newly introduced functional group. The electron-donating or -withdrawing nature of substituents on the phenyl ring can influence the reactivity of the double bond towards electrophilic attack. Similarly, the nature of the functional group on the butene chain can direct the regioselectivity and stereoselectivity of subsequent reactions.

Investigating the Impact of Structural Modifications on Chemical Behavior

The chemical behavior of this compound and its derivatives is intrinsically linked to their molecular structure. The systematic modification of this structure provides a powerful tool to probe and understand the fundamental principles governing their reactivity and stability. Structure-property relationship (SPR) studies in this context focus on how changes in the phenyl ring substitution and the butene chain affect the electronic and steric properties of the molecule.

The substitution pattern on the phenyl ring has a profound effect on the electronic environment of the double bond. Electron-donating groups (e.g., methoxy (B1213986), methyl) at the para position increase the electron density of the aromatic ring and, through resonance and inductive effects, can enhance the nucleophilicity of the double bond. This increased electron density generally leads to a faster rate of electrophilic addition reactions. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density, making the double bond less reactive towards electrophiles. The Hammett equation can be a useful tool to quantify these electronic effects on reaction rates and equilibrium constants.

The stability of carbocation intermediates formed during electrophilic addition is also heavily influenced by the phenyl ring's substituents. The benzylic carbocation, stabilized by resonance with the aromatic ring, is a key intermediate in many reactions of this compound. Electron-donating groups on the phenyl ring further stabilize this carbocation, accelerating reactions that proceed through such an intermediate. The stability of these carbocations generally follows the order: tertiary > secondary > primary, a trend that is also influenced by the substitution on the butene chain.

Modifications to the butene chain itself also play a crucial role in determining the molecule's chemical behavior. The presence of the methyl group at the 2-position influences the regioselectivity of addition reactions, often following Markovnikov's rule where the electrophile adds to the less substituted carbon of the double bond. Steric hindrance around the double bond, which can be altered by changing the size of the substituents on the butene chain, can also affect the rate and stereochemical outcome of reactions. For example, bulky substituents may favor the formation of one stereoisomer over another in reactions that create new chiral centers.

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The structural features of this compound and its functionalized derivatives make them valuable building blocks in the synthesis of more complex and often biologically active molecules. Their ability to undergo a variety of chemical transformations allows for their incorporation into larger molecular frameworks, including natural products and pharmaceutical agents.

One of the key applications of such scaffolds is in the construction of polycyclic systems. The combination of an aromatic ring and a reactive double bond is ideal for intramolecular cyclization reactions. For instance, Friedel-Crafts alkylation reactions can be envisioned where a carbocation generated on the butene chain attacks the phenyl ring to form a new ring system. This strategy is fundamental in the synthesis of various carbocyclic and heterocyclic compounds.

While a direct application of this compound as a key intermediate in the total synthesis of a specific complex natural product is not prominently detailed in the readily available literature, its structural motif is present in various classes of important organic molecules. For example, the synthesis of certain isoquinoline (B145761) alkaloids, a large family of nitrogen-containing natural products with diverse biological activities, often involves the cyclization of phenylethylamine derivatives. Functionalized derivatives of this compound could potentially serve as precursors to such phenylethylamine structures, providing a convergent route to these complex alkaloids.

Similarly, in the realm of steroid synthesis, the construction of the characteristic four-ring steroid nucleus often relies on annulation reactions, which involve the formation of a new ring onto an existing one. The Robinson annulation is a classic example of such a strategy. While not a direct Robinson annulation substrate, the structural components of this compound are reminiscent of the types of building blocks used in the assembly of steroid skeletons. Functionalized derivatives could be designed to participate in cyclization cascades to form parts of the steroid A-ring and B-ring.

The versatility of the this compound scaffold also extends to its potential use in the synthesis of pharmaceutical intermediates. The ability to introduce a variety of functional groups with control over stereochemistry is a critical aspect of modern drug discovery and development. The development of synthetic routes to chiral derivatives of this compound could provide access to enantiomerically pure building blocks for the synthesis of complex drug targets.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Selective Transformations

The development of sophisticated catalytic systems is paramount to unlocking the full synthetic potential of 2-Methyl-1-phenyl-1-butene. Future research is anticipated to focus on catalysts that can achieve high selectivity in various transformations.

One promising area is asymmetric hydrogenation . Given that the hydrogenation of this compound generates a chiral center, the development of catalysts for enantioselective hydrogenation is of significant interest. ajchem-b.com Research in this area could draw inspiration from the successful asymmetric hydrogenation of other prochiral alkenes using chiral rhodium and iridium complexes with specialized phosphine (B1218219) ligands. ajchem-b.com The objective would be to synthesize chiral 2-methyl-1-phenylbutane with high enantiomeric excess, a valuable building block for the synthesis of pharmaceuticals and other biologically active molecules.

Another key direction is the development of catalysts for selective oxidation . The oxidation of this compound can potentially yield a variety of valuable products, including epoxides, diols, or carbonyl compounds through cleavage of the double bond. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) and zeolites incorporating transition metals, could lead to highly selective and reusable systems for the oxidation of this sterically hindered alkene. mdpi.com For instance, phosphate-modified mesoporous titanium silicate (B1173343) has shown high selectivity for the oxidation of styrene (B11656) to benzaldehyde (B42025), suggesting a potential avenue for the controlled oxidation of this compound. mdpi.comresearchgate.net

Furthermore, the exploration of metathesis catalysts for reactions involving this compound could open up new synthetic routes. While sterically hindered alkenes can be challenging substrates for metathesis, the development of more robust and selective catalysts, such as advanced ruthenium-based systems, may enable cross-metathesis reactions with other olefins, leading to the synthesis of complex molecular architectures.

Catalytic TransformationPotential Catalyst ClassDesired Outcome
Asymmetric HydrogenationChiral Rhodium/Iridium ComplexesEnantiomerically enriched 2-methyl-1-phenylbutane
Selective OxidationMetal-Organic Frameworks (MOFs), ZeolitesEpoxides, diols, or specific carbonyl compounds
Cross-MetathesisAdvanced Ruthenium-based CatalystsNovel complex molecules via C=C bond formation

Deeper Mechanistic Investigations and Reaction Pathway Elucidation

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research should employ a combination of experimental and computational methods to elucidate these pathways.

Electrophilic addition reactions are fundamental to alkene chemistry, and a detailed mechanistic study of these reactions with this compound would provide valuable insights. utdallas.eduopenstax.orglasalle.eduochemtutor.com Due to the tetrasubstituted nature of the double bond, the regioselectivity and stereoselectivity of additions, as well as the potential for carbocation rearrangements, warrant in-depth investigation. quora.com Computational studies using Density Functional Theory (DFT) can be employed to model reaction intermediates and transition states, providing a deeper understanding of the reaction energy profiles. frontiersin.org

The mechanisms of catalytic reactions , such as the aforementioned hydrogenation and oxidation, also require detailed study. Investigating the interaction of this compound with the catalyst surface or active site will be key to understanding the factors that control selectivity. For instance, in catalytic hydrogenation, understanding the adsorption geometry of the alkene on the metal surface is crucial for predicting the stereochemical outcome.

Furthermore, exploring the polymerization behavior of this compound presents another avenue for mechanistic investigation. While styrene and its simpler derivatives are widely used in polymer synthesis, the steric hindrance in this compound may lead to unique polymerization characteristics. researchgate.net Studies on its ability to undergo polymerization or copolymerization with other monomers, and the mechanism of such processes, could reveal novel polymeric materials with potentially interesting properties. nih.gov

Reaction TypeKey Mechanistic Questions to Address
Electrophilic AdditionRegioselectivity, stereoselectivity, carbocation stability and rearrangements.
Catalytic HydrogenationSubstrate-catalyst interaction, factors controlling enantioselectivity.
Catalytic OxidationNature of the active oxidizing species, pathways to different oxidation products.
PolymerizationMonomer reactivity, mechanism of chain propagation and termination.

Exploration of Advanced Applications in Specialized Chemical Synthesis

The unique structural features of this compound make it a potentially valuable building block in specialized areas of chemical synthesis. Future research is expected to uncover novel applications for this compound and its derivatives.

One area of exploration is its use in the synthesis of complex natural products and pharmaceuticals . The phenyl and sec-butyl groups of this compound provide a scaffold that, through a series of stereocontrolled transformations, could be elaborated into more complex molecular architectures. nih.gov For example, the development of stereoselective functionalization reactions could allow for the introduction of multiple chiral centers, making it a useful starting material for the synthesis of biologically active molecules. researchgate.net

The application of this compound in cascade reactions is another promising direction. Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. polimi.itnih.gov The reactivity of the double bond in this compound could be harnessed to initiate a cascade of reactions, leading to the rapid construction of polycyclic or other complex structures.

Finally, the incorporation of this compound into functional materials is an emerging area of interest. As a derivative of styrene, it could be investigated as a monomer or co-monomer in the synthesis of specialty polymers with tailored properties, such as thermal stability, refractive index, or mechanical strength. Furthermore, the aryl group offers a site for further functionalization, allowing for the tuning of the material's properties for specific applications in materials science.

Application AreaPotential Synthetic Utility
Natural Product SynthesisChiral scaffold for the construction of complex molecular targets.
Cascade ReactionsInitiator or participant in efficient multi-step, one-pot transformations.
Materials ScienceMonomer for specialty polymers with unique physical or chemical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.